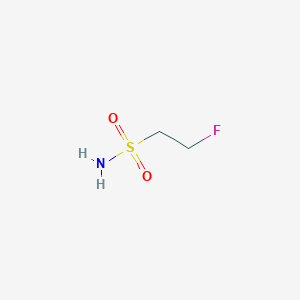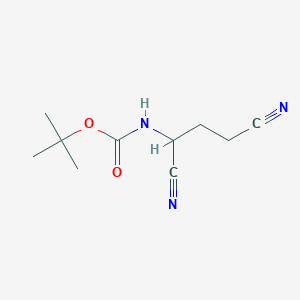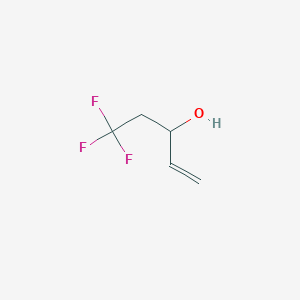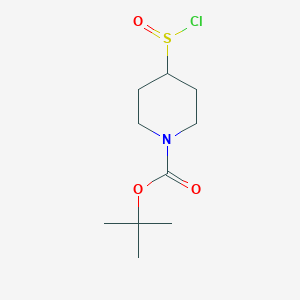
(2S)-2-(4-carboxybutanamido)butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-carboxybutanamido)butanedioic acid, also known as 2-carboxybutanedioic acid, is a dicarboxylic acid that is widely used in scientific research. It is an important building block in the synthesis of various compounds and has a wide range of applications in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various compounds, including polymers, dyes, and pharmaceuticals. It is also used in the synthesis of polyesters, polyamides, and polyurethanes. In addition, it is used as an intermediate in the synthesis of various organic compounds, such as amino acids, carboxylic acids, and polysaccharides. It is also used in the synthesis of polysaccharides, polypeptides, and other biopolymers.
Mécanisme D'action
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to act as an inhibitor of the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. Acetyl-CoA carboxylase is an enzyme that catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Malonyl-CoA is then used in the biosynthesis of fatty acids. The inhibition of acetyl-CoA carboxylase by (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid results in the inhibition of fatty acid biosynthesis.
Biochemical and Physiological Effects
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to have a variety of biochemical and physiological effects. It is known to inhibit the enzyme acetyl-CoA carboxylase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the inhibition of fatty acid biosynthesis, which can lead to the accumulation of toxic lipids in cells. In addition, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme fatty acid synthase, which is responsible for the biosynthesis of fatty acids. This inhibition results in the decrease in the production of fatty acids, which can lead to the accumulation of toxic lipids in cells. Furthermore, (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is known to inhibit the enzyme glucose-6-phosphate dehydrogenase, which is responsible for the metabolism of glucose. This inhibition can lead to the accumulation of toxic metabolites in cells, which can cause cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid is a useful reagent for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Furthermore, it is relatively non-toxic and does not have any significant side effects. However, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be toxic in large doses, and care should be taken when handling it. In addition, it is important to note that (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can react with other compounds, and care should be taken to ensure that it does not react with other compounds in the experiment.
Orientations Futures
There are a number of potential future directions for research involving (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid. One potential direction is to investigate its effects on other enzymes involved in fatty acid biosynthesis, such as acetyl-CoA synthase and fatty acid elongase. Another potential direction is to investigate its effects on other metabolic pathways, such as those involved in the synthesis of amino acids and proteins. In addition, further research is needed to investigate the potential therapeutic applications of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid, such as its potential use in the treatment of metabolic diseases. Finally, further research is needed to investigate the potential toxicity of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid in large doses.
Méthodes De Synthèse
(2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid can be synthesized from the reaction of two molecules of butyric acid in the presence of an acid catalyst. The reaction produces two molecules of (2S)-2-(4-carboxybutanamido)butanedioic acidanedioic acid and one molecule of water. The reaction can be represented as follows:
2 CH3CH2CO2H → (2S)-2-(4-carboxybutanamido)butanedioic acid + H2O
The reaction is typically carried out at a temperature of around 130°C and a pressure of 2-3 atm.
Propriétés
IUPAC Name |
(2S)-2-(4-carboxybutanoylamino)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO7/c11-6(2-1-3-7(12)13)10-5(9(16)17)4-8(14)15/h5H,1-4H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWTZAMGLJHWDB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-carboxybutanamido)butanedioic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)

![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)



![4-[5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-(2-ethyl-3-oxo-1,2-oxazolidin-4-yl)-2-methylbenzamide](/img/structure/B6618531.png)




![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

